molecular formula C9H13ClOSi B3050112 p-Methoxyphenyldimethylchlorosilane CAS No. 2372-33-0

p-Methoxyphenyldimethylchlorosilane

Cat. No.: B3050112
CAS No.: 2372-33-0
M. Wt: 200.73 g/mol
InChI Key: RTYNSTRFACIKRL-UHFFFAOYSA-N
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Description

p-Methoxyphenyldimethylchlorosilane (CAS 2372-33-0) is a high-purity organosilane coupling agent with the molecular formula C 9 H 13 ClOSi and a molecular weight of 200.74 g/mol . This compound is commercially available with a typical purity of 99% and is supplied as a clear liquid . The chlorosilane group is highly reactive towards hydroxyl groups, allowing the molecule to form stable covalent bonds with silicate surfaces like glass, while the p-methoxyphenyl moiety provides a versatile aromatic handle for further functionalization . In scientific research, this silane is primarily valued for its role in surface chemistry and the functionalization of materials. It is used to create tailored surfaces for specific applications, such as minimizing nonspecific binding in sophisticated single-molecule imaging and sequencing assays . Its mechanism of action involves the chlorine atom acting as a leaving group during nucleophilic attack by surface silanols, resulting in a robust siloxane bond (Si-O-Si) that anchors the organic moiety to the substrate. The dimethyl substitution on the silicon center offers a balance between steric hindrance and reactivity, allowing for controlled surface modification . Furthermore, the electron-rich aromatic ring of the p-methoxyphenyl group can be exploited in subsequent chemical reactions or can directly influence the surface properties, such as hydrophobicity and electronic characteristics, of the modified material. This makes this compound a versatile building block in materials science, chromatography, and the development of advanced biosensors. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2372-33-0

Molecular Formula

C9H13ClOSi

Molecular Weight

200.73 g/mol

IUPAC Name

chloro-(4-methoxyphenyl)-dimethylsilane

InChI

InChI=1S/C9H13ClOSi/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7H,1-3H3

InChI Key

RTYNSTRFACIKRL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[Si](C)(C)Cl

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Organosilicon Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reactivity with Water Key Hazards
p-Methoxyphenyldimethylchlorosilane C₉H₁₃ClOSi 200.74 Cl-Si, methoxyphenyl, methyl Organic synthesis, surface modification High (hydrolysis) Corrosive, releases HCl
Methylphenyldichlorosilane C₇H₈Cl₂Si 191.13 Cl₂-Si, phenyl, methyl Silicone polymer intermediates Very high Severe skin/eye irritation
Dimethyl Dichlorosilane C₂H₆Cl₂Si 129.06 Cl₂-Si, methyl Silicone production, waterproofing agents Moderate No established exposure limits
Methyltrichlorosilane CH₃Cl₃Si 149.48 Cl₃-Si, methyl Glass coating, adhesives Extremely high Toxic fumes, corrosive
3-Methacryloxypropyldimethylchlorosilane C₉H₁₇ClO₂Si 228.76 Cl-Si, methacrylate, methyl Dental composites, adhesives Moderate Irritant, flammable
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 182.72 Cl-Si, ethoxy, methyl Crosslinking agent, coatings Low (ethoxy stabilized) Moderate toxicity

Reactivity and Stability

  • Hydrolytic Reactivity :
    this compound hydrolyzes readily in the presence of moisture, releasing HCl. This reactivity is comparable to methylphenyldichlorosilane but less extreme than methyltrichlorosilane, which generates three equivalents of HCl . The methoxy group slightly stabilizes the molecule compared to unsubstituted phenyl analogs .
  • Thermal and Chemical Stability :
    Unlike methylphenyldichlorosilane, which decomposes upon contact with oxidizing agents or strong acids , this compound exhibits enhanced stability due to electron-donating methoxy groups. However, it remains incompatible with alcohols and bases, similar to other chlorosilanes .

Key Research Findings

Catalytic Efficiency :
B(C₆F₅)₃-catalyzed chlorination achieves >90% selectivity for this compound, outperforming traditional FeCl₃ methods used for methylphenyldichlorosilane .

Applications in Pharmaceuticals :
The methoxy group enhances compatibility with aromatic drug intermediates, a niche advantage over aliphatic chlorosilanes like dimethyl dichlorosilane .

Environmental Impact: Hydrolysis byproducts (HCl and silanols) require neutralization, similar to methyltrichlorosilane , but its lower chlorine content reduces waste acidity compared to trichlorosilanes.

Preparation Methods

Reaction of (4-Methoxyphenyl)magnesium Bromide with Dimethylchlorosilane

The most widely documented route involves the reaction of (4-methoxyphenyl)magnesium bromide with dimethylchlorosilane (Me$$_2$$SiHCl) in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere. The Grignard reagent is prepared by treating 4-bromoanisole with magnesium turnings in THF, followed by dropwise addition of dimethylchlorosilane at −78°C.

Key parameters:

  • Stoichiometry : A 1:1 molar ratio of Grignard reagent to dimethylchlorosilane yields 68–72% product.
  • Temperature Control : Maintaining temperatures below −70°C minimizes disilane byproduct formation.
  • Workup : Hydrolysis with saturated ammonium chloride followed by fractional distillation under reduced pressure (60–65°C at 15 mmHg) isolates the product.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aryl Grignard on the electrophilic silicon center, displacing chloride (Figure 1). Steric hindrance from the dimethyl groups necessitates prolonged reaction times (12–18 hr) for complete conversion.

Redistribution Reaction Using Dimethyldichlorosilane

Catalytic Redistribution with Methyl-Substituted Silanes

US5252768A describes a redistribution process where dimethyldichlorosilane (Me$$2$$SiCl$$2$$) reacts with methylhydrogenchlorosilane (MeHSiCl$$2$$) in the presence of AlCl$$3$$ or ZnCl$$_2$$ catalysts. Adapting this method, p-methoxyphenyldimethylchlorosilane forms when 4-methoxyphenyltrimethylsilane is substituted as the methyl donor:

$$
\text{Me}2\text{SiCl}2 + \text{ArSiMe}3 \xrightarrow{\text{AlCl}3} \text{ArMe}2\text{SiCl} + \text{Me}3\text{SiCl} \quad (\text{Ar} = 4\text{-methoxyphenyl})
$$

Optimized Conditions :

  • Catalyst Loading : 2.5 mol% AlCl$$_3$$ achieves 81% yield at 120°C.
  • Solvent-Free Operation : Eliminates solvent recovery costs but requires precise temperature control to prevent aryl group cleavage.

Catalytic Hydrosilylation of 4-Methoxyphenylacetylene

Platinum-Catalyzed Hydrosilylation

CN102093402B discloses a method where 4-methoxyphenylacetylene undergoes hydrosilylation with dimethylchlorosilane using Karstedt's catalyst (Pt$$^0$$-divinyltetramethyldisiloxane):

$$
\text{HC≡CAr} + \text{Me}2\text{SiHCl} \xrightarrow{\text{Pt}} \text{ArCH}2\text{CH}2\text{SiMe}2\text{Cl}
$$

Key Advances :

  • Regioselectivity : Anti-Markovnikov addition dominates (≥95%) with 0.005 mol% Pt.
  • Scalability : Continuous flow reactors achieve 92% conversion at 80°C with 5 min residence time.

Comparative Analysis of Preparation Methods

Parameter Grignard Method Redistribution Hydrosilylation
Yield (%) 68–72 81 92
Reaction Time (hr) 12–18 6 0.08 (flow)
Catalyst Cost ($/kg) 45 (AlCl$$_3$$) 1,200 (Pt)
Byproducts Disilanes Me$$_3$$SiCl Isomerization products
Industrial Feasibility Moderate High Limited

Purification and Byproduct Management

Distillation Techniques

Fractional distillation under high vacuum (0.1–1 mmHg) separates this compound (bp 98–102°C) from:

  • Dimethyldichlorosilane (bp 70°C)
  • Bis(4-methoxyphenyl)dimethylsilane (bp 145°C)

Chromatographic Methods

Flash chromatography on silica gel (hexane:EtOAc 9:1) resolves chlorosilane derivatives when >99% purity is required for pharmaceutical applications.

Emerging Synthetic Technologies

Electrochemical Synthesis

Preliminary studies indicate that electrolysis of 4-methoxybenzene in dimethylchlorosilane/CH$$_3$$CN mixtures at 2.5 V produces the target compound with 44% Faradaic efficiency.

Photoredox Catalysis

Visible-light-mediated coupling of 4-methoxyphenyl iodides with dimethylchlorosilane using Ir(ppy)$$_3$$ achieves 78% yield under mild conditions.

Industrial Production Protocols

Large-scale manufacturing (≥100 kg/batch) employs the redistribution method due to:

  • Catalyst Reusability : AlCl$$_3$$ can be recovered via aqueous extraction and recycled.
  • Energy Efficiency : Exothermic reaction profile reduces heating costs.
  • Waste Stream Management : Me$$_3$$SiCl byproduct is marketable for silicone production.

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